4-butyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

Description

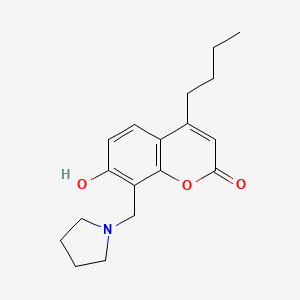

4-Butyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core with three key substituents:

Properties

IUPAC Name |

4-butyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-2-3-6-13-11-17(21)22-18-14(13)7-8-16(20)15(18)12-19-9-4-5-10-19/h7-8,11,20H,2-6,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLYTNAOMGBHIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)OC2=C1C=CC(=C2CN3CCCC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-butylphenol and 7-hydroxycoumarin.

Reaction Steps:

Reaction Conditions: These reactions typically require specific catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the final product in pure form.

Chemical Reactions Analysis

Types of Reactions

4-butyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: Reduction reactions can modify the chromenone ring or the pyrrolidinylmethyl group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a chromenone derivative with a ketone group, while reduction could lead to a fully saturated chromanone.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: For studying enzyme interactions and metabolic pathways.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 4-butyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or ion channels.

Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or gene expression.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substitution Patterns and Bioactivity

Table 1: Key Structural Analogues and Their Properties

*Molecular weights calculated from provided formulas.

Critical Comparisons

Substituent Position and Chain Length

- However, excessive lipophilicity may reduce aqueous solubility, a trade-off observed in other coumarins .

- C8 Amine Moieties : The pyrrolidinylmethyl group (target compound) offers a smaller, more flexible amine compared to piperidinylmethyl (), which may improve binding to compact active sites. Piperidine’s larger ring size could enhance steric hindrance but reduce solubility .

Functional Group Contributions

- Hydroxy Group (C7) : The C7-OH is critical for hydrogen bonding, as seen in UROD inhibitors like isopraeroside IV, where it forms H-bonds with Tyr164 . In contrast, TGI-015’s C6-Cl substituent introduces electronegativity, which may alter electronic distribution but could increase toxicity risks .

- C3 vs. C8 Substitutions : Antiviral coumarins () rely on C3-imidazothiazole groups for activity, while the target compound’s C8-pyrrolidinylmethyl group suggests a divergent mechanism, possibly targeting enzymes over viral replication .

Pharmacokinetic Implications

- Molecular Weight : The target compound (MW 335.83) falls within the optimal range for oral bioavailability (<500 Da), unlike the C2-trifluoromethyl analogue (MW 497.52), which may face absorption challenges .

- Glucoside vs. Pyrrolidine : Isopraeroside IV’s glucoside moiety () improves water solubility but may limit blood-brain barrier penetration, whereas the target compound’s pyrrolidine could balance solubility and membrane permeability .

Research Findings and Implications

- Enzyme Inhibition Potential: The pyrrolidinylmethyl and hydroxy groups position the target compound as a candidate for UROD or similar enzyme inhibition, mimicking the interactions of isopraeroside IV with Arg37 and Tyr164 .

- Antiviral Activity : Unlike C3-substituted coumarins (), the target compound’s lack of an imidazothiazole group may reduce antiviral efficacy but broaden its selectivity for other targets.

- Toxicity Considerations : The absence of a C6-Cl group (cf. TGI-015) may lower cytotoxicity, aligning with coumarins’ generally favorable safety profiles .

Biological Activity

The compound 4-butyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one , a derivative of chromen-2-one, has garnered attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 247.29 g/mol |

| Melting Point | 58 - 60 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that derivatives of chromen-2-one exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial and fungal strains. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines through the activation of caspases and modulation of signaling pathways such as the NF-kB pathway.

Case Study: In Vitro Anticancer Activity

A study conducted on human breast cancer cell lines revealed that the compound exhibited an IC50 value of 12 µM , indicating potent cytotoxicity compared to standard chemotherapeutics.

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Preliminary findings suggest that this compound may inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values comparable to established inhibitors.

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 15.3 |

| Butyrylcholinesterase | 10.5 |

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in various models. It appears to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers, potentially through the modulation of NF-kB signaling.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in neurotransmission and inflammation.

- Receptor Binding : It may bind to specific receptors, modulating signaling pathways associated with cell growth and apoptosis.

- Antioxidant Activity : The hydroxyl group in its structure contributes to its ability to scavenge free radicals, enhancing its neuroprotective effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.